molecular formula C16H15ClN2O3 B5701795 N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide

N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide

Cat. No. B5701795
M. Wt: 318.75 g/mol
InChI Key: CYUAYTXGQUIXOW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide, also known as ML239, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide involves the inhibition of various enzymes and ion channels. It has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Furthermore, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to modulate the activity of various ion channels and receptors, such as TRPM8 and GABAA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Furthermore, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to modulate the activity of various ion channels and receptors, which can result in changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. Additionally, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to have a long half-life, making it suitable for in vivo studies.
However, one of the main limitations of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to have a narrow therapeutic window, which can limit its use in clinical settings.

Future Directions

There are several future directions for N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide research, including:
1. Further studies on the mechanism of action of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide, particularly its effects on ion channels and receptors.
2. Development of novel N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide analogs with improved solubility and bioavailability.
3. Evaluation of the efficacy of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide in animal models of cancer and neurological disorders.
4. Investigation of the potential of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide as a combination therapy with existing chemotherapeutic agents.
5. Exploration of the potential of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide as a tool for drug discovery, particularly in the development of novel kinase inhibitors.
In conclusion, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide is a promising small molecule inhibitor that has potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its high potency and selectivity make it a valuable tool for scientific research, and its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide involves a series of reactions that include the condensation of 2-chloro-5-methoxyaniline with 4-aminobenzamide, followed by acetylation of the resulting product. The final product is obtained through purification by column chromatography. The synthesis method has been optimized by various research groups, resulting in a high yield of the final product.

Scientific Research Applications

N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer research, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, making it a potential candidate for the development of novel drugs.
Furthermore, N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide has been studied for its potential applications in neuroscience. It has been found to modulate the activity of various ion channels and receptors, making it a potential candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-(4-acetamido-2-chloro-5-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(20)18-14-8-12(17)13(9-15(14)22-2)19-16(21)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUAYTXGQUIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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